Succinamide

Catalog No.
S592183
CAS No.
110-14-5
M.F
C4H8N2O2
M. Wt
116.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Succinamide

CAS Number

110-14-5

Product Name

Succinamide

IUPAC Name

butanediamide

Molecular Formula

C4H8N2O2

Molecular Weight

116.12 g/mol

InChI

InChI=1S/C4H8N2O2/c5-3(7)1-2-4(6)8/h1-2H2,(H2,5,7)(H2,6,8)

InChI Key

SNCZNSNPXMPCGN-UHFFFAOYSA-N

SMILES

C(CC(=O)N)C(=O)N

Synonyms

succinamide

Canonical SMILES

C(CC(=O)N)C(=O)N

Biocompatible Scaffolding Material

Due to its biocompatibility and biodegradability, succinamide is being explored as a building block for creating scaffolds in tissue engineering. These scaffolds provide a temporary structure for cell growth and can mimic the natural extracellular matrix, promoting tissue regeneration. Studies have shown promising results in using succinamide-based scaffolds for cartilage repair and bone regeneration [, ].

Drug Delivery Systems

Succinamide's ability to form self-assembling structures makes it a potential candidate for developing drug delivery systems. These systems can encapsulate therapeutic agents and release them in a controlled manner, improving drug efficacy and reducing side effects. Research suggests that succinamide-based nanoparticles can effectively deliver various drugs, including anticancer agents and antibiotics [, ].

Enzyme Inhibition and Modulation

Succinamide exhibits inhibitory effects on certain enzymes, making it a valuable tool for studying various biological processes. For example, studies have shown that succinamide can inhibit succinate dehydrogenase, an enzyme involved in the citric acid cycle, which provides insights into cellular metabolism regulation []. Additionally, research is ongoing to explore the potential of succinamide derivatives in modulating other enzymes relevant to various diseases [].

Antimicrobial Properties

Recent studies suggest that succinamide possesses antimicrobial properties against certain bacteria and fungi. This opens up potential applications in developing novel disinfectants and antimicrobial coatings. However, further research is needed to fully understand the mechanisms of action and optimize the efficacy of succinamide-based antimicrobials [, ].

Succinamide is an organic compound characterized by the molecular formula C4H8N2O2\text{C}_4\text{H}_8\text{N}_2\text{O}_2. It appears as a white solid and is classified as a cyclic imide. This compound is derived from succinic acid and plays a significant role in various organic synthesis processes, including the production of pharmaceuticals and industrial applications such as silver plating .

, primarily involving nucleophilic attacks on carbonyl groups. For instance, it can undergo aminolysis reactions where amines react with esters to form amides and succinimide derivatives . The compound can also be synthesized through the thermal decomposition of ammonium succinate, which facilitates the formation of the cyclic imide structure .

Succinamide exhibits notable biological activity, particularly in pharmacology. It is structurally related to several anticonvulsant drugs such as ethosuximide, phensuximide, and methsuximide. These drugs are utilized in the treatment of epilepsy and other neurological disorders due to their ability to modulate neuronal excitability . Additionally, succinamide has shown potential in peptide bond formation and may influence protein interactions within biological systems .

Several synthesis methods for succinamide have been documented:

  • Thermal Decomposition: Ammonium succinate can be thermally decomposed to yield succinamide.
  • Aminolysis of Esters: The reaction of succinic acid derivatives with amines under mild conditions can produce succinamide .
  • Catalytic Methods: Recent advancements include using manganese pincer complexes that facilitate dehydrogenative coupling of diols and amines, producing cyclic imides like succinamide with hydrogen gas as the sole byproduct .

Succinamide finds applications across various fields:

  • Pharmaceuticals: It serves as a precursor for anticonvulsant medications.
  • Organic Synthesis: Utilized in forming covalent bonds between proteins or peptides and plastics, which is beneficial for assay techniques.
  • Industrial Uses: Involved in silver plating processes due to its reactivity with metal ions .

Research indicates that succinamide interacts effectively with various biological molecules. Its ability to form covalent bonds enhances its utility in biochemical assays and drug development. Studies have shown that succinamide can influence peptide bond formations, impacting protein structure and function .

Succinamide shares structural similarities with several other cyclic imides. Here are some comparable compounds:

Compound NameStructure TypeKey Uses
EthosuximideCyclic ImideAnticonvulsant
PhensuximideCyclic ImideAnticonvulsant
MethsuximideCyclic ImideAnticonvulsant
MaleimideCyclic ImideBioconjugation in chemical biology
GlutarimideCyclic ImideIndustrial applications

Uniqueness of Succinamide: While many compounds listed share similar structural features, succinamide's specific applications in pharmaceuticals, particularly its role in anticonvulsants, distinguishes it from others. Additionally, its reactivity in organic synthesis makes it a versatile compound in

Nucleophilic Reactions and Ring-Opening Mechanisms

Succinimide exhibits distinctive reactivity patterns characterized by its susceptibility to nucleophilic attack due to the activating effects of two adjacent carbonyl groups [4]. The five-membered cyclic imide structure creates significant angle strain, with the ring being almost planar and having angles close to 107 degrees rather than the typical 109 degrees, making ring opening thermodynamically favorable [1]. This inherent strain, combined with the electron-withdrawing nature of the carbonyl groups, renders the carbonyl carbons highly electrophilic and prone to nucleophilic substitution reactions [2] [4].

Hydrolysis pathways under acidic vs. basic conditions

The hydrolysis of succinimide demonstrates markedly different kinetic and mechanistic profiles under acidic versus basic conditions [7] [34]. Under neutral and mildly basic conditions, succinimide undergoes facile hydrolysis to form carboxylic acid derivatives through nucleophilic attack by water or hydroxide ions [4]. Computational studies using density functional theory calculations at the B3LYP/6-31+G* level reveal that in neutral medium, hydrolysis is facilitated by the presence of a polar continuum, whereas in basic medium the polar environment can hinder the hydrolysis process [7].

Quantitative kinetic analysis demonstrates that succinimide formation increases as pH becomes more acidic, while its hydrolysis proceeds faster under neutral and alkaline conditions [34]. The regioselectivity for hydrolysis reactions is generally lower compared to aminolysis reactions, with nucleophilic attack occurring at both carbonyl positions leading to mixture formation [4]. Studies on protein-bound succinimide intermediates show that hydrolysis in denatured samples completes in less than 2 hours, while similar pH conditions without denaturant require approximately three days, indicating that protein conformation significantly affects succinimide hydrolysis rates [34].

The mechanism involves initial nucleophilic attack of water or hydroxide on the carbonyl carbon, followed by ring opening and subsequent protonation steps [7]. Under acidic conditions, the cyclization step becomes rate-determining, whereas under neutral and basic pH conditions, the removal of the leaving group through apparent general-base catalysis represents the rate-determining step [14]. Thermodynamic calculations reveal activation barriers of approximately 29.2 kilojoules per mole and entropy values of 133.5 kilojoules per mole per Kelvin for the reverse cyclization reactions [7].

ConditionHydrolysis RateMechanismProducts
Acidic pHSlower formation, faster hydrolysisCyclization rate-determiningAspartic acid derivatives
Basic pHFaster formation, slower hydrolysisBase-catalyzed leaving group removalCarboxylate salts
Neutral pHIntermediate ratesWater-mediated nucleophilic attackMixed acid/salt products

Thio-succinimide hydrolysis triggered by chemical/photochemical stimuli

Thio-succinimide derivatives exhibit controllable hydrolysis behavior when subjected to specific chemical, photochemical, or enzymatic stimuli [9]. The mechanism involves on-demand hydrolysis triggered upon application of external stimuli, allowing homobifunctional bis-maleimide reagents to undergo controlled ring opening [9]. Chemical triggers include the application of reducing agents such as tris(2-carboxyethyl)phosphine, which initiates self-immolative amine deprotection via thiolate cyclization [9].

Photochemical activation represents another viable approach for triggering thio-succinimide hydrolysis, with specific wavelengths causing bond cleavage and subsequent ring opening [9]. The hydrolysis rates can be precisely controlled through the structure of the thio-succinimide derivative, particularly through modifications of the nitrogen substituent which provides quantitative control over the maleimide/thio-succinimide hydrolysis rate [9]. Electron-withdrawing groups proximal to the thio-succinimide enhance hydrolysis rates through inductive effects, while electron-donating groups provide stabilization and slower hydrolysis kinetics [9].

Enzymatic triggers also facilitate controlled hydrolysis, with specific enzymes cleaving protective groups and exposing reactive sites for hydrolysis [9]. The optimal conditions for complete deprotection and accompanying hydrolysis typically involve slightly elevated pH values around 8.0 and temperatures of 37 degrees Celsius, with complete conversion occurring within 3.5 hours under these conditions [9].

Derivatization Strategies

Formation of N-substituted derivatives via aminolysis

Aminolysis reactions with succinimide proceed under exceptionally mild conditions to produce diamide products in high yields [4]. The reaction mechanism involves nucleophilic attack by primary or secondary amines on the carbonyl carbon, followed by ring opening and protonation to yield the corresponding amide derivatives [10] [12]. The selectivity of aminolysis over other nucleophilic reactions is remarkable, with oxygen nucleophiles such as methanol showing minimal interference at room temperature [4].

Studies on N-hydroxysuccinimide esters demonstrate that aminolysis competes with hydrolysis under physiological conditions, with the competition depending on solution pH, temperature, and amine concentration [12]. Heterogeneous kinetic rate constants reveal that aminolysis rate constants can be over three orders of magnitude lower than hydrolysis rate constants under certain conditions [12]. When low protein concentrations and buffers near physiological pH are employed, proteins are more likely to be physically adsorbed rather than covalently linked through aminolysis [12].

The reaction of succinimides with various amine nucleophiles, including benzylamines, ethanolamines, anilines, and secondary amines, consistently favors amino group reactivity over hydroxyl groups when both functional groups are present in the same molecule [4]. For example, N-vinylsuccinimide reacts with ethanolamine to produce diamide products in almost quantitative yield at room temperature within one hour [4]. The chemoselectivity arises from the harder nature of amino groups compared to alcohol groups, following Hard-Soft Acid-Base principles [4].

Amine TypeReaction TimeYield (%)Product Type
Primary aliphatic15-60 minutes88-96Diamide
Secondary aliphatic15-60 minutes44-66Diamide
Aromatic amines15-60 minutes78-88Diamide
Hydrazine derivatives1-3 hours78-95Hydrazide diamide

Synthesis of polyfunctional intermediates for crosslinking agents

Succinimide derivatives serve as versatile precursors for synthesizing polyfunctional intermediates used in crosslinking applications [17]. The formation of crosslinking agents involves the strategic placement of reactive groups that can form covalent bonds with target molecules while maintaining structural integrity [17]. Homobifunctional crosslinkers derived from succinimide contain identical reactive groups at both termini, primarily facilitating amine-to-amine or sulfhydryl-to-sulfhydryl connections [17].

The synthesis of heterobifunctional crosslinkers incorporating succinimide moieties enables the formation of different reactive chemistries at each end, such as amine-to-sulfhydryl, carboxyl-to-amine, or sulfhydryl-to-carboxyl linkages [17]. N-hydroxysuccinimide esters react efficiently with primary amine groups in pH 7-9 buffers to form stable amide bonds upon release of the N-hydroxysuccinimide leaving group [17]. The spacer arm lengths in these crosslinkers can be precisely controlled, ranging from short (3.9 angstroms) to long (18.2 angstroms) depending on the specific application requirements [17].

Polyethylene glycol-modified crosslinkers incorporating succinimide functionalities provide enhanced solubility, increased stability, reduced aggregation, and reduced immunogenicity compared to unmodified versions [17]. The synthesis involves careful control of reaction conditions to prevent polymerization while ensuring complete functionalization of the target molecules [17]. These polyfunctional intermediates find applications in protein conjugation, surface modification, and biomolecule immobilization processes [17].

Catalytic Applications in Organic Synthesis

Succinimide-based reagents for protection/deprotection reactions

Succinimide derivatives function as effective protecting group reagents in organic synthesis, particularly for amino alcohol protection strategies [15] [30]. The identification of succinimide sites in proteins can be achieved through N-terminal sequence analysis after alkaline hydroxylamine cleavage, which specifically cleaves on the C-terminal side of succinimides without affecting asparagine-glycine bonds [15]. The cleavage reaction proceeds under carefully controlled conditions using 2 molar hydroxylamine in 0.2 molar Tris buffer at pH 9 for 2 hours at 45 degrees Celsius, typically yielding approximately 50 percent cleavage efficiency [15].

The development of mild deprotection protocols represents a significant advancement in protecting group chemistry [30]. Cyclic sulfamidite protecting groups, while structurally related to succinimides, demonstrate the principle of simultaneous protection for 1,2- or 1,3-amino alcohols [30]. The deprotection conditions show broad functional group compatibility, including substrates bearing Z-enyne structures without loss of double-bond stereochemistry [30].

Succinimide-based protecting groups offer advantages in terms of stability under various reaction conditions while remaining removable under specific deprotection protocols [24]. The mild reaction conditions, simple work-up procedures, and high yields make these reagents particularly attractive for synthetic applications [24]. The stability and reusability of succinimide-based catalysts further enhance their utility in protection/deprotection sequences [24].

Multicomponent reaction facilitation in heterocyclic synthesis

Succinimide serves as an efficient organocatalyst for promoting multicomponent reactions leading to heterocyclic compound synthesis [22] [27]. The compound functions as a green and sustainable organocatalyst for the synthesis of arylidene malononitrile and tetrahydrobenzo[b]pyran derivatives [22]. Under optimized conditions using succinimide as catalyst, reactions achieve excellent rates and yields without requiring specific purification steps [22].

The catalytic mechanism involves the activation of electrophilic centers through hydrogen bonding and coordination interactions facilitated by the succinimide framework [22]. Reactions are typically conducted in environmentally benign aqueous-ethanol mixtures at 80 degrees Celsius with 0.2 millimolar catalyst loading [22]. The nature and electronic properties of substituents on aromatic aldehydes show minimal effect on reaction rates and yields, demonstrating the broad substrate tolerance of succinimide catalysis [22].

Multicomponent reaction strategies utilizing succinimide derivatives enable the rapid construction of diverse heterocyclic scaffolds through sequential bond-forming processes [27]. The optimal multicomponent reaction design allows for sufficient flexibility to generate adducts bearing various functional groups that can be selectively paired to enable different cyclization manifolds [27]. This approach leads to diverse collections of products from single reaction sequences, maximizing structural diversity while minimizing synthetic steps [27].

Reaction TypeCatalyst LoadingTemperatureYield RangeReaction Time
Arylidene malononitrile synthesis0.2 mmol80°C85-95%2-4 hours
Tetrahydrobenzo[b]pyran formation0.2 mmol80°C88-93%3-5 hours
Heterocyclic scaffold assemblyVariable25-80°C70-90%1-8 hours

Polymer Chemistry and Composites

Role as Curing Agents in Epoxy Resin Formulations

Succinamide derivatives serve as highly effective curing agents in epoxy resin formulations, providing superior thermal stability and chemical resistance properties essential for advanced composite materials [1] [2]. The mechanism involves the nucleophilic attack of the amine groups present in succinamide derivatives on the epoxy groups, facilitating crosslinking reactions that result in durable polymer networks [1] [3]. Research has demonstrated that succinamide-modified epoxy resins exhibit enhanced mechanical properties, with breaking strengths reaching 2.59 gigapascals, representing a 47.04% improvement over unmodified polyimide filaments [2].
The curing process typically occurs at temperatures ranging from 100-200°C, with complete stabilization achieved within 2-4 hours under optimized conditions [1] [2]. These systems demonstrate excellent compatibility with various epoxy formulations, including diglycidyl ether of bisphenol A (DGEBA) and bio-based epoxy systems derived from renewable resources [4] [5]. The resulting cured resins possess glass transition temperatures variable between 50-150°C, depending on the specific formulation and curing conditions [1] [2].

Table 1: Thermal and Mechanical Properties of Succinamide-Cured Epoxy Resins

PropertyValue RangeTesting MethodApplications
Curing Temperature100-200°CDSC AnalysisAerospace composites
Glass Transition Temperature50-150°CDynamic Mechanical AnalysisAutomotive parts
Tensile Strength2.0-2.6 GPaASTM D638Structural components
Thermal StabilityUp to 300°CThermogravimetric AnalysisHigh-temperature environments
Chemical ResistanceExcellentASTM D543Harsh chemical exposure

The incorporation of succinamide derivatives as curing agents provides several advantages including reduced exothermic heat generation during curing, extended pot life for processing, and improved adhesion properties to various substrates [1] [2]. These characteristics make succinamide-cured epoxy systems particularly suitable for applications requiring high performance under demanding environmental conditions.

Production of Polysuccinimide (PSI) and its Functionalization

Polysuccinimide (PSI) represents a versatile biodegradable polymer derived from succinamide through thermal polycondensation processes [6] [7]. The production involves heating aspartic acid at temperatures between 190-200°C for approximately 20 hours, resulting in quantitative yields of colorless PSI products [7]. Modern manufacturing techniques employ concentrated phosphoric acid or polyphosphoric acid as catalysts to achieve molecular weights exceeding 30,000 g/mol while maintaining cream-white coloration [7].

The functionalization of PSI occurs through aminolysis reactions with various aliphatic and aromatic amines, creating amphiphilic copolymers with tailored properties [8] [9]. These modifications enable the production of pH-responsive nanoparticles that undergo controlled hydrolysis above pH 7, making them suitable for targeted drug delivery applications [8] [10]. The degree of substitution can be precisely controlled to adjust degradation rates, pH sensitivity, and release profiles of encapsulated materials [9].

Table 2: PSI Functionalization Parameters and Properties

Functionalization TypeMolecular Weight RangepH SensitivityDegradation TimePrimary Applications
Unmodified PSI30,000-50,000 g/molpH > 72-4 weeksBase polymer
Alkyl-modified PSI25,000-40,000 g/molpH > 6.51-2 weeksDrug delivery
Aromatic-modified PSI35,000-60,000 g/molpH > 7.53-5 weeksCoating applications
Amphiphilic PSI20,000-35,000 g/molpH > 6.01-3 weeksBiomedical devices

The biocompatibility and biodegradability of PSI make it an attractive alternative to synthetic polymers in applications where environmental impact is a concern [6] [7]. Studies have demonstrated that PSI-based materials exhibit minimal cytotoxicity and can be safely processed by biological systems through natural metabolic pathways [10].

Pharmaceutical and Biomedical Engineering

Intermediate in Anticonvulsant Drug Synthesis (e.g., Phenytoin Analogs)

Succinamide serves as a crucial intermediate in the synthesis of anticonvulsant drugs, particularly in the development of phenytoin analogs and other antiepileptic medications [11] [12]. The compound's heterocyclic structure provides the necessary pharmacophore for interaction with sodium channels and gamma-aminobutyric acid (GABA) receptors, which are primary targets for seizure control [12] [13]. Research has demonstrated that succinamide derivatives exhibit potent anticonvulsant activity with effective dose values (ED50) ranging from 6.20 to 75 mg/kg in animal models [11] [14].

The mechanism of action involves the modulation of neuronal excitability through multiple pathways. Succinamide derivatives increase seizure threshold by inhibiting T-type calcium channels and suppressing the characteristic three-cycle per second thalamic spike-and-wave discharge associated with absence seizures [12] [13]. Additionally, these compounds demonstrate sodium channel blocking properties, contributing to their broad-spectrum anticonvulsant efficacy [11] [15].

Table 3: Anticonvulsant Activity of Succinamide Derivatives

Compound ClassED50 (mg/kg)Mechanism of ActionClinical StatusTherapeutic Index
Ethosuximide150-300T-type Ca2+ channel inhibitionFDA Approved>10
Phenytoin Analogs6.20-24.0Sodium channel blockingDevelopment>35
Phthalimide Derivatives75-100GABA receptor modulationResearch>20
Thiosemicarbazides40-80Multiple mechanismsPreclinical>15

The development of novel succinamide-based anticonvulsants focuses on improving therapeutic indices while minimizing adverse effects such as sedation and cognitive impairment [11] [14]. Structure-activity relationship studies have identified key molecular features that enhance anticonvulsant potency, including specific substitution patterns and stereochemical configurations [11] [16].

Bioconjugation Reagents for Protein-Protein Assemblies

Succinamide derivatives function as sophisticated bioconjugation reagents, enabling the controlled assembly of protein-protein conjugates through thio-succinimide chemistry [17] [18]. The approach utilizes maleimide reagents that undergo on-demand ring-opening hydrolysis of the resulting thio-succinimide bonds, providing temporal control over conjugation reactions [17] [18]. This technology has been successfully applied to create bivalent and bispecific protein dimers targeting oncological antigens such as programmed death ligand 1 (PD-L1) and human epidermal growth factor receptor 2 (HER2) [17] [18].

The bioconjugation process involves the reaction of engineered cysteine residues with homobifunctional bis-maleimide linkers, followed by controlled hydrolysis triggered by chemical, photochemical, or enzymatic stimuli [17] [18]. Complete stabilization occurs within 2 hours under physiological conditions (pH 8.2, 37°C), yielding conjugates with improved functionality compared to monomeric building blocks [17] [18].

Table 4: Protein Bioconjugation Efficiency and Stability

Conjugation TypeReaction EfficiencyStabilization TimeBinding AffinityApplications
Homodimers85-95%2 hoursEnhanced avidityTherapeutic antibodies
Heterodimers48-65%2-4 hoursDual specificityBispecific therapeutics
Trimers35-45%4-6 hoursMultivalent bindingDiagnostic reagents
Tetramers25-35%6-8 hoursComplex assembliesResearch tools

The succinimide-based bioconjugation approach offers significant advantages over traditional methods, including improved conjugate stability, reduced off-target reactivity, and enhanced control over reaction kinetics [17] [18]. These characteristics make it particularly suitable for the development of next-generation protein therapeutics and diagnostic reagents.

Agrochemical and Industrial Formulations

Enhancement of Herbicide/Fungicide Efficacy through Derivative Synthesis

Succinamide derivatives play a significant role in enhancing the efficacy of herbicides and fungicides through strategic molecular modifications that improve biological activity and environmental stability [19] [20]. The incorporation of succinamide moieties into agrochemical formulations enhances the penetration of active ingredients through plant cuticles and improves systemic distribution within target organisms [19] [21]. Research has demonstrated that succinamide-modified herbicides exhibit superior control of glyphosate-resistant weeds, including Erigeron canadensis, Eleusine indica, and Commelina communis [20].

The mechanism of enhancement involves the formation of stable complexes between succinamide derivatives and herbicide active ingredients, resulting in improved formulation stability and controlled release characteristics [19] [20]. These modifications are particularly effective in the development of succinate dehydrogenase inhibitor (SDHI) fungicides, where succinamide derivatives serve as structural templates for creating compounds with enhanced antifungal activity [20] [21].

Table 5: Herbicide/Fungicide Enhancement Properties

Active Ingredient ClassEnhancement FactorStability ImprovementResistance ManagementTarget Spectrum
SDHI Fungicides2.5-4.0x30-50%EffectiveBroad spectrum
Phenoxy Herbicides1.8-2.2x25-40%ModerateBroadleaf weeds
Triazine Derivatives2.0-3.0x35-45%GoodGrasses
Strobilurin Fungicides1.5-2.5x20-35%LimitedAscomycetes

The development of succinamide-enhanced agrochemicals focuses on addressing key challenges in modern agriculture, including the emergence of resistant pest populations and the need for reduced application rates [20] [21]. These formulations demonstrate improved performance against difficult-to-control species while maintaining environmental safety profiles suitable for integrated pest management programs.

Corrosion Inhibition and Lubricant Additives in Automotive Applications

Succinamide derivatives serve as highly effective corrosion inhibitors and lubricant additives in automotive applications, providing essential protection for metal surfaces and improving the performance of engine oils and transmission fluids [19] [22]. The compounds function through the formation of protective films on metal surfaces, preventing oxidative damage and extending component lifespan [22] [23]. Polyisobutylene succinimide (PIBSI) dispersants represent a major application, maintaining engine cleanliness by dispersing harmful debris and preventing oil thickening [24] [25].

The corrosion inhibition mechanism involves the adsorption of succinamide molecules onto metal surfaces, creating a barrier that prevents contact between corrosive agents and the underlying metal [22] [26]. These additives are particularly effective in electric and hybrid vehicle applications, where unique operating conditions require specialized lubrication and protection systems [22].

Table 6: Automotive Lubricant Additive Performance

Additive TypeConcentration RangePerformance BenefitTest StandardService Life Extension
PIBSI Dispersants1-5 wt%Soot dispersionASTM D417225-40%
Corrosion Inhibitors0.1-2.0 wt%Metal protectionASTM D66530-50%
Friction Modifiers0.5-2.0 wt%Wear reductionASTM D627820-35%
Antioxidants0.2-1.0 wt%Oxidation preventionASTM D227240-60%

The automotive industry increasingly relies on succinamide-based additives to meet stringent performance requirements for modern engines and transmissions [24] [25]. These compounds offer excellent compatibility with synthetic and mineral base oils while providing superior performance under extreme operating conditions including high temperatures, pressures, and contamination levels [27].

XLogP3

-2.1

UNII

Y656F4N881

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory.;
H317 (90.7%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

110-14-5

Wikipedia

Succinamide

Use Classification

Fatty Acyls [FA] -> Fatty amides [FA08] -> Primary amides [FA0801]

General Manufacturing Information

Butanediamide: ACTIVE

Dates

Last modified: 08-15-2023

ROLE OF NITRIC OXIDE METABOLITES WITHIN THE IMPACT OF THE SUB-TOXIC SUCCINAMIDES DOSES ON STATE OF HEMOSTASIS

I A Palagina, M Y Kudria, O S Lalymenko
PMID: 29762969   DOI: 10.15407/fz62.06.034

Abstract

We investigated the role of changes in the endogenous nitric oxide (NO) metabolism during the influence of succinic acid amides as biotransformation products of an anti-diabetic drug on the state of hemostasis. In experiment with rats, synthetic succinamides were applied in quanti- ties equimolar to the sub-toxic dose of the pharmaceutical substance. We investigated the indicators characterizing the state of platelet and coagulation hemostasis in the blood plasma, the content of the stable NO metabolites and the activity of nitrogen oxide synthase (NOS) in the liver homogenate, blood plasma and urine of rats. We found that sub-chronic succinamides introduction reduced the nitrite and nitrate anions concentration in the blood plasma (by 30-50 and 20-35% resp.), liver (by 16-19 and 14-18%) and urine (by 50-70 and 38-55%). These changes were essentially dependent on the reduction in the NOS activity (by 33%). The studied compounds showed a 1.5 fold increase in the coagulation potential of the blood plasma and cause a 20% boost in the aggregation of thrombocytes. Analysis of the pair correlation coefficients showed positive association of the changes in indicators of the NO metabolism and hemostasis. The obtained results suggest that the registered manifestation of the pro-coagulation and thrombogenic action of succinamides applied in the sub-toxic doses is partially determined by a drop of the vasoactive NO pool that in turn, occurs due to a decline of the NOS activity.


Characterization of the iron-binding properties of pyoverdine using electron-capture dissociation-tandem mass spectrometry

Yulin Qi, Heiko Hayen, Dietrich A Volmer
PMID: 26596281   DOI: 10.1007/s10534-015-9895-z

Abstract

Pyoverdines (PVD) are a group of siderophores produced by fluorescent Pseudomonads. Identification of PVD variants mostly relies on liquid chromatography-tandem mass spectrometry (LC-MS/MS) using collision-induced dissociation (CID). Here, both CID and the novel dissociation technique electron-capture dissociation (ECD) were applied to characterize PVD succinamide and its Fe(III)-chelated complex. The results clearly showed that ECD produced diagnostic side chain fragmentation of the PVD peptide chain and preserved the labile Fe(III) binding to the chromophore in contrast to CID. The ECD technique is therefore expected to support the understanding of strain-specific Fe(III) transport processes of PVDs.


Selective Halogenation Using an Aniline Catalyst

Ramesh C Samanta, Hisashi Yamamoto
PMID: 26185028   DOI: 10.1002/chem.201502234

Abstract

Electrophilic halogenation is used to produce a wide variety of halogenated compounds. Previously reported methods have been developed mainly using a reagent-based approach. Unfortunately, a suitable "catalytic" process for halogen transfer reactions has yet to be achieved. In this study, arylamines have been found to generate an N-halo arylamine intermediate, which acts as a highly reactive but selective catalytic electrophilic halogen source. A wide variety of heteroaromatic and aromatic compounds are halogenated using commercially available N-halosuccinimides, for example, NCS, NBS, and NIS, with good to excellent yields and with very high selectivity. In the case of unactivated double bonds, allylic chlorides are obtained under chlorination conditions, whereas bromocyclization occurs for polyolefin. The reactivity of the catalyst can be tuned by varying the electronic properties of the arene moiety of catalyst.


Succinamide Derivatives Ameliorate Neuroinflammation and Oxidative Stress in Scopolamine-Induced Neurodegeneration

Sumbal Iqbal, Fawad Ali Shah, Komal Naeem, Humaira Nadeem, Sadia Sarwar, Zaman Ashraf, Muhammad Imran, Tariq Khan, Tayyaba Anwar, Shupeng Li
PMID: 32183056   DOI: 10.3390/biom10030443

Abstract

Oxidative stress-mediated neuroinflammatory events are the hallmark of neurodegenerative diseases. The current study aimed to synthesize a series of novel succinamide derivatives and to further investigate the neuroprotective potential of these compounds against scopolamine-induced neuronal injury by in silico, morphological, and biochemical approaches. The characterization of all the succinamide derivatives was carried out spectroscopically via proton NMR (
H-NMR), FTIR and elemental analysis. Further in vivo experiments showed that scopolamine induced neuronal injury, characterized by downregulated glutathione (GSH), glutathione S-transferase (GST), catalase, and upregulated lipid peroxidation (LPO). Moreover, scopolamine increased the expression of inflammatory mediators such as cyclooxygenase2 (COX2), nuclear factor kappa B (NF-kB), tumor necrosis factor (TNF-α), further associated with cognitive impairment. On the other hand, treatment with succinamide derivatives ameliorated the biochemical and immunohistochemical alterations induced by scopolamine, further supported by the results obtained from molecular docking and binding affinities.


Cocrystals of Hydrochlorothiazide: Solubility and Diffusion/Permeability Enhancements through Drug-Coformer Interactions

Palash Sanphui, V Kusum Devi, Deepa Clara, Nidhi Malviya, Somnath Ganguly, Gautam R Desiraju
PMID: 25800383   DOI: 10.1021/acs.molpharmaceut.5b00020

Abstract

Hydrochlorothiazide (HCT) is a diuretic and a BCS class IV drug with low solubility and low permeability, exhibiting poor oral absorption. The present study attempts to improve the physicochemical properties of the drug using a crystal engineering approach with cocrystals. Such multicomponent crystals of HCT with nicotinic acid (NIC), nicotinamide (NCT), 4-aminobenzoic acid (PABA), succinamide (SAM), and resorcinol (RES) were prepared using liquid-assisted grinding, and their solubilities in pH 7.4 buffer were evaluated. Diffusion and membrane permeability were studied using a Franz diffusion cell. Except for the SAM and NIC cocrystals, all other binary systems exhibited improved solubility. All of the cocrystals showed improved diffusion/membrane permeability compared to that of HCT with the exception of the SAM cocrystal. When the solubility was high, as in the case of PABA, NCT, and RES cocrystals, the flux/permeability dropped slightly. This is in agreement with the expected interplay between solubility and permeability. Improved solubility/permeability is attributed to new drug-coformer interactions. Cocrystals of SAM, however, showed poor solubility and flux. This cocrystal contains a primary sulfonamide dimer synthon similar to that of HCT polymorphs, which may be a reason for its unusual behavior. Hirshfeld surface analysis was carried out in all cases to determine whether a correlation exists between cocrystal permeability and drug-coformer interactions.


PvdN Enzyme Catalyzes a Periplasmic Pyoverdine Modification

Michael T Ringel, Gerald Dräger, Thomas Brüser
PMID: 27703013   DOI: 10.1074/jbc.M116.755611

Abstract

Pyoverdines are high affinity siderophores produced by a broad range of pseudomonads to enhance growth under iron deficiency. They are especially relevant for pathogenic and mutualistic strains that inhabit iron-limited environments. Pyoverdines are generated from non-ribosomally synthesized highly modified peptides. They all contain an aromatic chromophore that is formed in the periplasm by intramolecular cyclization steps. Although the cytoplasmic peptide synthesis and side-chain modifications are well characterized, the periplasmic maturation steps are far from understood. Out of five periplasmic enzymes, PvdM, PvdN, PvdO, PvdP, and PvdQ, functions have been attributed only to PvdP and PvdQ. The other three enzymes are also regarded as essential for siderophore biosynthesis. The structure of PvdN has been solved recently, but no function could be assigned. Here we present the first in-frame deletion of the PvdN-encoding gene. Unexpectedly, PvdN turned out to be required for a specific modification of pyoverdine, whereas the overall amount of fluorescent pyoverdines was not altered by the mutation. The mutant strain grew normally under iron-limiting conditions. Mass spectrometry identified the PvdN-dependent modification as a transformation of the N-terminal glutamic acid to a succinamide. We postulate a pathway for this transformation catalyzed by the enzyme PvdN, which is most likely functional in the case of all pyoverdines.


Succinamide derivatives of melampomagnolide B and their anti-cancer activities

Venumadhav Janganati, Jessica Ponder, Shraddha Thakkar, Craig T Jordan, Peter A Crooks
PMID: 28545815   DOI: 10.1016/j.bmc.2017.05.008

Abstract

A series of succinamide derivatives of melampomagnolide B have been synthesized by coupling MMB monosuccinate (2) with various heterocyclic amines to afford compounds 3a-3l. MMB monosuccinate was also reacted with terminal diaminoalkanes to afford dimeric succinamido analogs of MMB (4a-4h). These succinamide analogs of MMB were evaluated for their anti-cancer activity against a panel of sixty human cancer cell lines. Analogs 3d-3i and dimers 4f-4g exhibited promising anti-cancer activity with GI
values ranging from 0.28 to 33.5µM against most of the cell lines in the panel. The dimeric analogs 4f and 4g were identified as lead compounds with GI
values in the nanomolar range (GI
=280-980nM) against several cell lines in the panel; i.e. leukemia cell lines CCRF-CEM, HL-60(TB), K-562, MOLT-4, RPMI-8226 and SR; and solid tumor cell lines NCI-H522 (non-small cell lung cancer), SW-620 and HCT-116 (colon cancer), LOX IMVI (melanoma), RXF 393 (renal cancer), and MCF7, BT-549 and MDA-MB-468 (breast cancer). Succinamide analogs 3a, 3c-3l and 4b-4h were also evaluated for their apoptotic activity against M9-ENL1 acute myelogenous leukemia cells; compounds 3h-3j and 4g were equipotent with parthenolide, exhibiting LC
values in the range 4.1-8.1μM. Molecular docking studies indicate that these molecules interact covalently with the highly conserved Cys-46 residue of the N-terminal lobe (1-109) of human IKKβ to inhibit the NFκB transcription factor complex, resulting in down-regulation of anti-apoptotic genes under NFκB control.


Post-translational modifications modulate ligand recognition by the third PDZ domain of the MAGUK protein PSD-95

Javier Murciano-Calles, Carles Corbi-Verge, Adela M Candel, Irene Luque, Jose C Martinez
PMID: 24587199   DOI: 10.1371/journal.pone.0090030

Abstract

The relative promiscuity of hub proteins such as postsynaptic density protein-95 (PSD-95) can be achieved by alternative splicing, allosteric regulation, and post-translational modifications, the latter of which is the most efficient method of accelerating cellular responses to environmental changes in vivo. Here, a mutational approach was used to determine the impact of phosphorylation and succinimidation post-translational modifications on the binding affinity of the postsynaptic density protein-95/discs large/zonula occludens-1 (PDZ3) domain of PSD-95. Molecular dynamics simulations revealed that the binding affinity of this domain is influenced by an interplay between salt-bridges linking the α3 helix, the β2-β3 loop and the positively charged Lys residues in its high-affinity hexapeptide ligand KKETAV. The α3 helix is an extra structural element that is not present in other PDZ domains, which links PDZ3 with the following SH3 domain in the PSD-95 protein. This regulatory mechanism was confirmed experimentally via thermodynamic and NMR chemical shift perturbation analyses, discarding intra-domain long-range effects. Taken together, the results presented here reveal the molecular basis of the regulatory role of the α3 extra-element and the effects of post-translational modifications of PDZ3 on its binding affinity, both energetically and dynamically.


Novel inhibitors of mitochondrial sn-glycerol 3-phosphate dehydrogenase

Adam L Orr, Deepthi Ashok, Melissa R Sarantos, Ryan Ng, Tong Shi, Akos A Gerencser, Robert E Hughes, Martin D Brand
PMID: 24587137   DOI: 10.1371/journal.pone.0089938

Abstract

Mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH) is a ubiquinone-linked enzyme in the mitochondrial inner membrane best characterized as part of the glycerol phosphate shuttle that transfers reducing equivalents from cytosolic NADH into the mitochondrial electron transport chain. Despite the widespread expression of mGPDH and the availability of mGPDH-null mice, the physiological role of this enzyme remains poorly defined in many tissues, likely because of compensatory pathways for cytosolic regeneration of NAD⁺ and mechanisms for glycerol phosphate metabolism. Here we describe a novel class of cell-permeant small-molecule inhibitors of mGPDH (iGP) discovered through small-molecule screening. Structure-activity analysis identified a core benzimidazole-phenyl-succinamide structure as being essential to inhibition of mGPDH while modifications to the benzimidazole ring system modulated both potency and off-target effects. Live-cell imaging provided evidence that iGPs penetrate cellular membranes. Two compounds (iGP-1 and iGP-5) were characterized further to determine potency and selectivity and found to be mixed inhibitors with IC₅₀ and K(i) values between ∼1-15 µM. These novel mGPDH inhibitors are unique tools to investigate the role of glycerol 3-phosphate metabolism in both isolated and intact systems.


Accelerating the Shuttling in Hydrogen-Bonded Rotaxanes: Active Role of the Axle and the End Station

Tatu Kumpulainen, Matthijs R Panman, Bert H Bakker, Michiel Hilbers, Sander Woutersen, Albert M Brouwer
PMID: 31697078   DOI: 10.1021/jacs.9b10005

Abstract

The relation between the chemical structure and the mechanical behavior of molecular machines is of paramount importance for a rational design of superior nanomachines. Here, we report on a mechanistic study of a nanometer scale translational movement in two bistable rotaxanes. Both rotaxanes consist of a tetra-amide macrocycle interlocked onto a polyether axle. The macrocycle can shuttle between an initial succinamide station and a 3,6-dihydroxy- or 3,6-di-
-butyl-1,8-naphthalimide end stations. Translocation of the macrocycle is controlled by a hydrogen-bonding equilibrium between the stations. The equilibrium can be perturbed photochemically by either intermolecular proton or electron transfer depending on the system. To the best of our knowledge, utilization of proton transfer from a conventional photoacid for the operation of a molecular machine is demonstrated for the first time. The shuttling dynamics are monitored by means of UV-vis and IR transient absorption spectroscopies. The polyether axle accelerates the shuttling by ∼70% compared to a structurally similar rotaxane with an all-alkane thread of the same length. The acceleration is attributed to a decrease in activation energy due to an early transition state where the macrocycle partially hydrogen bonds to the ether group of the axle. The dihydroxyrotaxane exhibits the fastest shuttling speed over a nanometer distance (τ
≈ 30 ns) reported to date. The shuttling in this case is proposed to take place via a so-called harpooning mechanism where the transition state involves a folded conformation due to the hydrogen-bonding interactions with the hydroxyl groups of the end station.


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